molecular formula C11HF7O2 B14742594 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid CAS No. 2340-76-3

1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid

Cat. No.: B14742594
CAS No.: 2340-76-3
M. Wt: 298.11 g/mol
InChI Key: DWUHIISBZOBNMI-UHFFFAOYSA-N
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Description

1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid is a fluorinated aromatic compound with the molecular formula C11HF7O2. This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, along with a carboxylic acid group at the 2-position. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of naphthalene derivatives followed by carboxylation. For instance, starting from a heptafluoronaphthalene precursor, the carboxylation can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques, such as electrochemical fluorination or direct fluorination with elemental fluorine, can be employed to achieve the desired degree of fluorination. The carboxylation step is often optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

  • Substitution reactions can yield various fluorinated derivatives.
  • Reduction reactions can produce alcohols or aldehydes.
  • Oxidation reactions can lead to the formation of carboxylic acid derivatives or other oxidized products.

Scientific Research Applications

1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design due to its unique fluorinated structure.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    1,2,3,4,5,6,7-Heptafluoronaphthalene: Similar in structure but lacks the carboxylic acid group.

    Octafluoronaphthalene: Contains eight fluorine atoms but no carboxylic acid group.

    Perfluoronaphthalene: Fully fluorinated naphthalene without any additional functional groups.

Uniqueness: 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid is unique due to the presence of both a high degree of fluorination and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF7O2/c12-4-1-2(5(13)8(16)3(4)11(19)20)7(15)10(18)9(17)6(1)14/h(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUHIISBZOBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)C(=O)O)F)F)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304987
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2340-76-3
Record name NSC168720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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